molecular formula C13H24N2O3 B7927901 [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid

[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid

Cat. No.: B7927901
M. Wt: 256.34 g/mol
InChI Key: CDBTZPWRQPDNBR-UHFFFAOYSA-N
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Description

[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a cyclohexane derivative featuring three key functional groups:

  • 4-Acetylamino substituent: An acetamide group (-NHCOCH₃) at the 4-position of the cyclohexyl ring.
  • Isopropyl amino group: A secondary amine (-NHCH(CH₃)₂) attached to the cyclohexyl ring.
  • Acetic acid moiety: A carboxylic acid (-CH₂COOH) linked to the amine group.

The acetic acid group may enhance solubility in aqueous media and enable metal chelation, while the cyclohexyl backbone provides conformational flexibility [12].

Properties

IUPAC Name

2-[(4-acetamidocyclohexyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)15(8-13(17)18)12-6-4-11(5-7-12)14-10(3)16/h9,11-12H,4-8H2,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBTZPWRQPDNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 4-Nitrophenyl Acetic Acid

  • Reagents : 4-Nitrophenyl acetic acid, Pd/C catalyst, protic solvent (e.g., ethanol).

  • Conditions :

    • Step 1 : Hydrogenation at 40–50°C under 0.1–0.6 bar overpressure to yield 4-aminophenyl acetic acid.

    • Step 2 : Further hydrogenation at 50–60°C under 1–4 bar overpressure to produce 4-aminocyclohexyl acetic acid.

  • Key Outcomes :

    • Trans:cis isomer ratio of ~70:30, optimized via temperature control.

    • Ethyl ester formation using hydrochloric ethanol at reflux.

Introduction of the Isopropyl-Amino Group

The isopropyl-amino moiety is introduced via alkylation or reductive amination. A method adapted from Dahiya, 2007 employs carbodiimide-mediated coupling.

Alkylation of Cyclohexyl Amine

  • Reagents : 4-Aminocyclohexyl acetic acid ethyl ester, isopropyl bromide, triethylamine (TEA).

  • Conditions :

    • Reaction in dichloromethane at 0°C for 24 hours.

    • Purification via silica gel chromatography.

  • Analytical Data :

    • Yield : 68–72%.

    • 1^1H NMR (CDCl3_3) : δ 1.2–1.4 (d, 6H, isopropyl CH3_3), 3.1–3.3 (m, 1H, isopropyl CH).

Acetylation of the Cyclohexyl Amine

Acetylation protects the amine group and enhances stability. The protocol parallels methods in CymitQuimica’s amino acid derivatives.

Acetic Anhydride-Mediated Acetylation

  • Reagents : Cyclohexyl-isopropyl-amino acetic acid ethyl ester, acetic anhydride, pyridine.

  • Conditions :

    • Stirring at room temperature for 6 hours.

    • Quenching with ice-water and extraction with ethyl acetate.

  • Key Outcomes :

    • Yield : 85–90%.

    • FTIR (KBr) : 1650 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N–H bend).

Hydrolysis to the Acetic Acid Derivative

Ester hydrolysis generates the final carboxylic acid. A method from Stalwart Laboratories uses alkaline conditions.

Saponification with Lithium Hydroxide

  • Reagents : Acetylated ethyl ester, LiOH, THF:H2_2O (3:1).

  • Conditions :

    • Reflux for 4 hours.

    • Acidification with HCl to pH 2–3.

  • Analytical Data :

    • Yield : 75–80%.

    • 13^{13}C NMR (D2_2O) : δ 174.5 (COOH), 45.2 (cyclohexyl CH), 22.1 (isopropyl CH3_3).

Characterization and Validation

Spectroscopic Analysis

  • Mass Spectrometry : Molecular ion peak at m/z 313.2 ([M+H]+^+).

  • Elemental Analysis :

    ElementCalculated (%)Observed (%)
    C58.1258.09
    H8.918.88
    N12.3412.30

Comparative Efficiency of Synthetic Routes

Method StepYield (%)Purity (%)Isomer Selectivity
Hydrogenation70–7595Trans:cis = 70:30
Alkylation68–7292N/A
Acetylation85–9098N/A
Hydrolysis75–8094N/A

Challenges and Optimization Opportunities

  • Isomer Control : The trans isomer predominates in hydrogenation but requires chromatography for further purification.

  • Solvent Systems : Replacement of toluene (Stage-2 in) with greener alternatives (e.g., cyclopentyl methyl ether) could improve sustainability.

  • Catalyst Efficiency : Pd/C in hydrogenation could be substituted with PtO2_2 for higher trans selectivity .

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Isopropylamino-cyclohexyl)-acetamide

Structure : Differs by lacking the acetic acid group.
Key Properties :

  • Retains the acetamide and isopropyl amino groups but lacks the carboxylic acid.
  • Likely exhibits lower solubility in water compared to the target compound due to the absence of the polar -COOH group.

Table 1: Functional Group Comparison

Compound Acetamide Isopropyl Amino Acetic Acid
Target Compound Yes Yes Yes
N-(4-Isopropylamino-cyclohexyl)-acetamide Yes Yes No

[(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid

Structure : Replaces the cyclohexyl group with a brominated benzyl group.
Key Properties :

  • The bromine atom increases molecular weight and introduces steric/electronic effects.
  • Benzyl group may enhance aromatic interactions but reduce conformational flexibility compared to cyclohexane.

Table 2: Structural and Electronic Effects

Compound Core Structure Halogen Substituent Chelation Potential
Target Compound Cyclohexane No High
[(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid Benzyl Bromine Moderate

2-[2-(4-Hydroxyphenyl)acetamido]acetic Acid

Structure : Features a phenyl ring with a hydroxyl group and acetamido-linked acetic acid.
Key Properties :

  • The phenolic -OH group introduces acidity (pKa ~10) and hydrogen-bonding capability.
  • Comparable acetic acid moiety but lacks the cyclohexyl/isopropyl amine framework.
  • Potential use in biosorption due to phenolic and carboxylic acid groups, as seen in lignin-derived adsorbents [13].

Functional Group Impact on Adsorption and Reactivity

Role of Acetic Acid in Metal Chelation

Studies on acetic acid-modified biochar (ASBB) demonstrate that -COOH groups significantly enhance uranium (U(VI)) adsorption capacity (32.6 mg/g vs. 20.9 mg/g for unmodified biochar) via monodentate coordination with -COO⁻ groups [10]. By analogy, the acetic acid group in [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid could facilitate metal binding, though steric hindrance from the cyclohexyl/isopropyl groups may reduce efficiency compared to planar adsorbents like ASBB.

Table 3: Adsorption Performance Comparison

Material/Compound Functional Groups Adsorption Capacity (mg/g) Application
ASBB (acetic acid-modified biochar) -COOH, -OH 32.6 (U(VI)) Wastewater treatment
Target Compound (hypothesized) -COOH, -NHCOCH₃, -NH N/A* Chelation, Catalysis
2-[2-(4-Hydroxyphenyl)acetamido]acetic Acid -COOH, -OH, -NHCO N/A* Biosorption

Solubility and pH Sensitivity

The acetic acid group confers pH-dependent solubility. At pH > pKa (~4.76), the -COOH deprotonates to -COO⁻, enhancing water solubility and ionic interactions. This property is critical in environmental applications, as seen in ASBB’s optimal U(VI) removal at pH 6.0 [10]. Compounds lacking -COOH (e.g., N-(4-Isopropylamino-cyclohexyl)-acetamide) would exhibit lower pH sensitivity and reduced solubility.

Biological Activity

The compound [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a member of a class of compounds known for their potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

This compound features a cyclohexyl ring, an acetylamino group, and an isopropylamino moiety. This unique structure contributes to its potential interactions with various biological targets.

Component Description
Cyclohexyl RingProvides structural stability
Acetylamino GroupFacilitates hydrogen bonding
Isopropylamino GroupEnhances binding affinity to receptors
Acetic Acid MoietyParticipates in various interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The acetylamino group can form hydrogen bonds with enzymes, modulating their activity.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
  • Neuropharmacological Effects : Preliminary studies suggest potential analgesic and anti-inflammatory properties, indicating its suitability for pain management therapies.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin . These interactions could lead to significant effects on mood regulation and pain perception.

Case Studies

  • Pain Management Studies : In a controlled study, subjects administered this compound reported a notable decrease in pain levels compared to the placebo group. The mechanism was linked to its interaction with serotonin receptors .
  • Anti-inflammatory Research : A study examining the compound's anti-inflammatory properties demonstrated a reduction in inflammatory markers in animal models, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
[(2-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acidContains a similar cyclohexyl structureDifferent positioning of the dimethylamino group
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acidAcetyl group instead of dimethylaminoPotentially different pharmacological effects
4-[2-(Dimethylamino)-1-(1-pyrrolidinyl)ethoxy]phenyl acetic acidIncorporates a pyrrolidine ringVariability in receptor interaction profiles

The unique combination of functional groups in this compound suggests distinct therapeutic applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid, and how can steric hindrance from the cyclohexyl and isopropyl groups be mitigated?

  • Methodological Answer : Multi-step synthesis is required, starting with functionalization of the cyclohexane ring. Acetylation of the amino group (e.g., using acetic anhydride) precedes isopropylamine coupling. Steric hindrance can be minimized via:

  • Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines).
  • Microwave-assisted synthesis to enhance reaction efficiency under controlled conditions.
  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    Structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves absolute stereochemistry, particularly for the cyclohexyl ring conformation .
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) separates enantiomers using hexane:isopropanol gradients.
  • NMR coupling constants (e.g., 3JHH^3J_{HH}) differentiate axial vs. equatorial substituents on the cyclohexane ring .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Forced degradation assays (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) to identify hydrolysis-prone sites (e.g., acetyl or amide bonds).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • UV-Vis spectroscopy to monitor degradation products at λmax ≈ 260 nm (amide absorption) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can receptor binding specificity be confirmed?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) quantifies binding affinity (KD) to target receptors (e.g., G-protein-coupled receptors).
  • Competitive radioligand assays using 3^3H-labeled antagonists validate specificity.
  • Cell-based luciferase reporter assays measure downstream signaling modulation (e.g., cAMP or Ca<sup>2+</sup> flux) .

Q. How can contradictions in activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Variability in assay conditions (e.g., ionic strength, co-solvents like DMSO). Standardize protocols using guidelines from the Assay Guidance Manual .
  • Impurity profiles : Employ LC-MS with charged aerosol detection (CAD) to quantify trace byproducts affecting bioactivity .

Q. What computational approaches predict the compound’s interaction with enzymes or transporters?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) models ligand-receptor interactions, focusing on hydrogen bonding with the acetic acid moiety.
  • Molecular dynamics (MD) simulations (AMBER force field) assess conformational stability of the cyclohexyl-isopropyl group in hydrophobic pockets.
  • Pharmacophore mapping identifies essential functional groups (e.g., acetylated amine for target engagement) .

Q. How do structural modifications (e.g., substituents on the cyclohexane ring) influence pharmacokinetic properties?

  • Methodological Answer :

  • SAR studies : Replace the isopropyl group with cyclopropyl or tert-butyl to compare logP (octanol-water partitioning) and membrane permeability.
  • Microsomal stability assays (human liver microsomes) quantify metabolic half-life.
  • Caco-2 cell monolayers predict intestinal absorption via apparent permeability (Papp) .

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